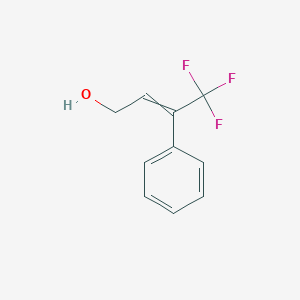

4,4,4-Trifluoro-3-phenylbut-2-en-1-ol

CAS No.: 648425-37-0

Cat. No.: VC16885934

Molecular Formula: C10H9F3O

Molecular Weight: 202.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 648425-37-0 |

|---|---|

| Molecular Formula | C10H9F3O |

| Molecular Weight | 202.17 g/mol |

| IUPAC Name | 4,4,4-trifluoro-3-phenylbut-2-en-1-ol |

| Standard InChI | InChI=1S/C10H9F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-6,14H,7H2 |

| Standard InChI Key | CGXNFMSYCLVTME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=CCO)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration and Stereochemistry

(E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-ol features a planar but-2-en-1-ol backbone with a phenyl group at the C3 position and three fluorine atoms at C4. The (E)-stereochemistry arises from the trans configuration of the C2–C3 double bond, which minimizes steric hindrance between the phenyl and trifluoromethyl groups . Density functional theory (DFT) calculations predict a dihedral angle of approximately 120° between the phenyl ring and the enol plane, optimizing conjugation between the π-system and the electron-withdrawing trifluoromethyl group .

The compound’s infrared (IR) spectrum exhibits characteristic stretches at 3350 cm⁻¹ (O–H), 1680 cm⁻¹ (C=C), and 1120–1250 cm⁻¹ (C–F), consistent with its functional groups . Nuclear magnetic resonance (NMR) data reveal distinct signals for the vinylic proton (δ 6.65 ppm, doublet of doublets, J = 15.8 Hz) and the hydroxyl proton (δ 3.19 ppm, broad singlet), confirming the enol structure .

Physicochemical Data

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical properties of (E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-ol

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 202.173 g/mol |

| Exact mass | 202.061 g/mol |

| LogP | 2.838 |

| Polar surface area (PSA) | 20.23 Ų |

| Hydrogen bond donors | 1 |

| Hydrogen bond acceptors | 2 |

Synthetic Methodologies

Hydrodefluorination of Trifluoromethyl Alkenes

A promising route to (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-ol involves the hydrodefluorination of precursor alkenes. Chu et al. demonstrated that trifluoromethyl alkenes undergo selective C–F bond cleavage using diphenylphosphine oxide () and water in the presence of cesium carbonate () . For example, treating (E)-4,4,4-trifluoro-1,3-diphenylbut-2-en-1-one with , , and in ethyl acetate at 70°C for 3 hours yields difluorinated products . Adapting this protocol to substrates with hydroxyl-protecting groups may enable the synthesis of the target alcohol.

Reduction of Ketone Precursors

The reduction of (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (CAS 114192-88-0) using sodium borohydride () in ethanol represents a direct pathway to the alcohol . In a scaled procedure, 0.3 mmol of the ketone reacts with 0.45 mmol at room temperature for 2 hours, achieving a 98% yield of the corresponding alcohol after column chromatography . This method’s efficiency stems from the ketone’s activation by the electron-deficient trifluoromethyl group, which enhances carbonyl electrophilicity and facilitates hydride attack.

Wittig Olefination Strategies

The Wittig reaction between trifluoromethyl ketones and stabilized ylides offers an alternative synthetic approach. Zhang et al. reported the preparation of trifluoromethyl alkenes via the reaction of triphenylphosphonium salts with trifluoromethyl ketones in tetrahydrofuran (THF) and dimethylformamide (DMF) . For instance, treating 4,4,4-trifluoro-1-phenylbut-2-en-1-one with a phosphonium ylide generates the corresponding alkene, which can subsequently be hydrolyzed to the alcohol under acidic conditions .

Applications and Functionalization

Pharmaceutical Intermediates

Fluorinated alcohols like (E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-ol serve as key intermediates in drug discovery. The trifluoromethyl group enhances metabolic stability and membrane permeability, while the hydroxyl group provides a handle for further derivatization . For example, Mitsunobu reactions with this alcohol could generate ethers for protease inhibitors or kinase modulators .

Materials Science

The compound’s conjugated π-system and fluorine content make it a candidate for organic semiconductors and liquid crystals. Fluorine atoms reduce electronic noise in charge-transfer materials, while the enol moiety enables π-stacking interactions . Preliminary studies on analogous CF₃-benzofulvenes demonstrate luminescence properties tunable via substituent effects .

Catalytic Transformations

(E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-ol participates in palladium-catalyzed cross-couplings, as evidenced by its use in synthesizing CF₃-benzofulvenes . In one protocol, the alcohol undergoes arylation followed by Trost-Oppolzer cyclization to form polycyclic structures with quaternary carbon centers . Such transformations highlight its utility in constructing complex fluorinated architectures.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume